2-(4-methoxyphenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
2-(4-methoxyphenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group and a methyl group attached, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid, followed by heating to reflux.
Cyclization: The intermediate product undergoes cyclization with hydrazine derivatives to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-methoxyphenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the triazole and pyrimidine rings. Common reagents include alkyl halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Industry: It may be used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the inhibition of specific molecular pathways. Studies have shown that this compound can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . It interacts with molecular targets such as ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses and inflammation.
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one include other triazolo-pyrimidine derivatives such as:
SCH-442416: A selective adenosine A2A antagonist with a similar triazolo-pyrimidine core.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Another derivative with hydroxyl and methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13N5O2 |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-11-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C16H13N5O2/c1-20-8-7-13-12(15(20)22)9-17-16-18-14(19-21(13)16)10-3-5-11(23-2)6-4-10/h3-9H,1-2H3 |
InChI Key |
BTVAHUVXJDEIBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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